molecular formula C11H9NO4 B1394361 Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate CAS No. 58790-51-5

Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate

Cat. No. B1394361
CAS RN: 58790-51-5
M. Wt: 219.19 g/mol
InChI Key: LZYSALYFJXLEMF-UHFFFAOYSA-N
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Description

Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate is a heterocyclic compound . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .


Molecular Structure Analysis

The molecular formula of Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate is C11H9NO4 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate is utilized in the synthesis of various heterocyclic compounds. For example, it's used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which are important intermediates in organic chemistry and pharmaceutical research (Lebedˈ et al., 2012). Additionally, it's involved in the synthesis of trifluoromethylated pyrano[4,3-b]pyrans and related fluorinated fused heterocyclic compounds, which have applications in medicinal chemistry (Wang et al., 2012).

Antihypertensive Activity

Some derivatives of Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate are explored for their potential antihypertensive activity. For instance, ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates have been prepared and are expected to exhibit antihypertensive properties (Kumar & Mashelker, 2006).

X-ray Powder Diffraction Data

The compound has been studied using X-ray powder diffraction, as seen in the analysis of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in the synthesis of anticoagulants like apixaban (Wang et al., 2017).

Pharmaceutical Intermediate Synthesis

Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate serves as an intermediate in synthesizing various pharmaceuticals. It's used in the creation of condensed pyrazoles, pyrano[4,3-c]pyrazol-4(1H)-ones, and related structures via Pd-catalyzed cross-coupling reactions, which are significant in developing new pharmaceutical compounds (Arbačiauskienė et al., 2011).

Anti-tumor Activity

Some derivatives of Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate have shown promising anti-tumor activity. For example, ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates exhibited potent anti-proliferative activities against various cancer cell lines, highlighting its potential in cancer research (Wang et al., 2011).

Future Directions

While specific future directions for Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate are not mentioned in the retrieved sources, there is a general interest in the synthesis and biomedical applications of pyrazolo[3,4-b]pyridines . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests potential future research directions in exploring the biological activities of Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate and similar compounds.

properties

IUPAC Name

ethyl 1-oxopyrano[3,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-2-15-11(14)9-5-7-3-4-12-6-8(7)10(13)16-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYSALYFJXLEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=NC=C2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679700
Record name Ethyl 1-oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate

CAS RN

58790-51-5
Record name Ethyl 1-oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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